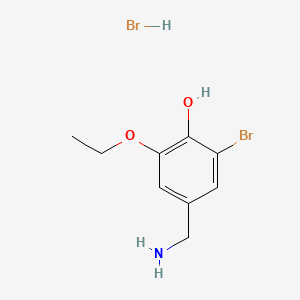![molecular formula C8H7BrClN3 B13525241 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2505689-29-0](/img/structure/B13525241.png)
6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 7th position on the imidazo[4,5-b]pyridine ring. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.
Methylation: The methyl group at the 7th position can be introduced using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The bromine and chloromethyl groups can be involved in oxidation and reduction reactions, respectively, to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is used as a building block in organic synthesis to create more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases due to their ability to interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom, which may reduce its biological activity.
6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, affecting its chemical reactivity.
Uniqueness
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
2505689-29-0 |
|---|---|
Formule moléculaire |
C8H7BrClN3 |
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
6-bromo-2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(9)3-11-8-7(4)12-6(2-10)13-8/h3H,2H2,1H3,(H,11,12,13) |
Clé InChI |
SERNXZIZRBJJOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1Br)N=C(N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
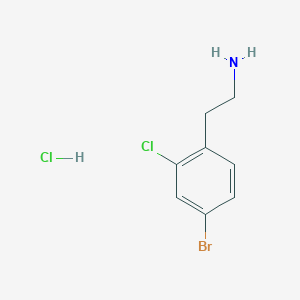
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
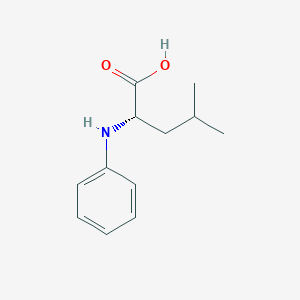
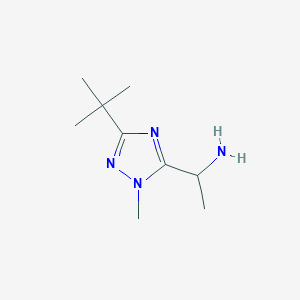
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
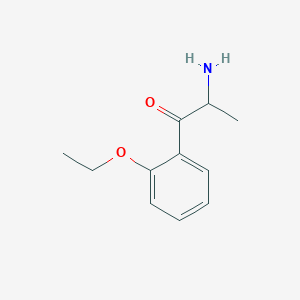

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

